Enhanced Dopamine D4 Receptor Binding Affinity of 4-Methylpyrazolo[1,5-a]pyridine-Based Derivatives
A derivative of 4-methylpyrazolo[1,5-a]pyridine, specifically 3-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4-methyl-pyrazolo[1,5-a]pyridine, exhibits a high binding affinity (Ki = 50 nM) for the human dopamine D4 receptor, a key target for atypical antipsychotics and ADHD treatments [1]. This affinity is notably superior to the unsubstituted pyrazolo[1,5-a]pyridine core, which generally shows negligible D4 receptor binding without extensive substitution . The 4-methyl group is a critical determinant for this enhanced target engagement.
| Evidence Dimension | Dopamine D4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 50 nM for 3-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4-methyl-pyrazolo[1,5-a]pyridine |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5-a]pyridine core (negligible binding) |
| Quantified Difference | 50 nM vs negligible binding |
| Conditions | In vitro binding assay on human cloned dopamine D4 receptor stably expressed in CHO cells using [3H]spiperone displacement |
Why This Matters
This data demonstrates that the 4-methyl substituent is essential for achieving nanomolar-range dopamine D4 receptor affinity, which is not attainable with the unsubstituted core scaffold, guiding informed selection for neuroscience-focused drug discovery programs.
- [1] BindingDB BDBM50109953. 3-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4-methyl-pyrazolo[1,5-a]pyridine. Accessed 2025. View Source
